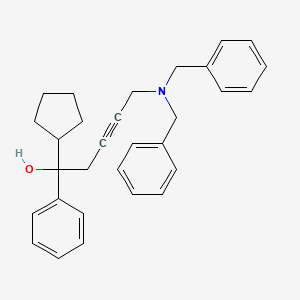![molecular formula C27H25N3O5S B11682053 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-2-[(3,5-diméthylphényl)imino]-5-{3-éthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1,3-thiazolidin-4-one est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle thiazolidinone, un groupe imino et divers groupes benzylidène et benzyle substitués
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2Z,5Z)-2-[(3,5-diméthylphényl)imino]-5-{3-éthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la condensation de la 3,5-diméthylbenzaldéhyde avec la 3-éthoxy-4-[(4-nitrobenzyl)oxy]benzaldéhyde en présence d'un précurseur thiazolidinone en conditions acides ou basiques. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de lots à grande échelle ou des procédés en flux continu. Le choix de la méthode dépend de facteurs tels que l'échelle de production souhaitée, la rentabilité et les considérations environnementales. Des techniques avancées telles que la synthèse assistée par micro-ondes ou l'utilisation des principes de la chimie verte peuvent également être utilisées pour améliorer l'efficacité et réduire les déchets.
Analyse Des Réactions Chimiques
Types de réactions
(2Z,5Z)-2-[(3,5-diméthylphényl)imino]-5-{3-éthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la réduction des groupes nitro en amines.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions benzylidène et benzyle, à l'aide de réactifs tels que les halogénures ou les alcoolates.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués du composé d'origine, qui peuvent être utilisés dans différentes applications.
Applications de recherche scientifique
Chimie
En chimie, (2Z,5Z)-2-[(3,5-diméthylphényl)imino]-5-{3-éthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1,3-thiazolidin-4-one est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux.
Biologie
En recherche biologique, ce composé est étudié pour sa bioactivité potentielle. Il peut présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments et des applications thérapeutiques.
Médecine
En médecine, les effets pharmacologiques potentiels du composé présentent un intérêt. Les chercheurs étudient ses interactions avec les cibles biologiques pour développer de nouveaux traitements contre diverses maladies.
Industrie
Dans le secteur industriel, (2Z,5Z)-2-[(3,5-diméthylphényl)imino]-5-{3-éthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1,3-thiazolidin-4-one peut être utilisé dans la production de matériaux avancés, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de (2Z,5Z)-2-[(3,5-diméthylphényl)imino]-5-{3-éthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la modulation des voies de transduction du signal ou l'interaction avec les membranes cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological effects are of interest. Researchers investigate its interactions with biological targets to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate
- Acétoacétate d'éthyle
Unicité
Comparé aux composés similaires, (2Z,5Z)-2-[(3,5-diméthylphényl)imino]-5-{3-éthoxy-4-[(4-nitrobenzyl)oxy]benzylidène}-1,3-thiazolidin-4-one se distingue par ses caractéristiques structurales spécifiques, telles que la combinaison d'un cycle thiazolidinone avec des groupes benzylidène et benzyle substitués.
Propriétés
Formule moléculaire |
C27H25N3O5S |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25N3O5S/c1-4-34-24-14-20(7-10-23(24)35-16-19-5-8-22(9-6-19)30(32)33)15-25-26(31)29-27(36-25)28-21-12-17(2)11-18(3)13-21/h5-15H,4,16H2,1-3H3,(H,28,29,31)/b25-15- |
Clé InChI |
PGHJNDYSGXWXCA-MYYYXRDXSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
